4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-8-11(10-4-7-16-13(14)18-10)19-12(17-8)9-2-5-15-6-3-9/h2-7H,1H3,(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCANMQLZJASSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring and a pyrimidine moiety, which are known to contribute to its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A (similar structure) | 0.0039 | S. aureus |
| Compound B (similar structure) | 0.025 | E. coli |
| Compound C | 0.010 | Pseudomonas aeruginosa |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent .
Case Study: Cytotoxicity in Cancer Cell Lines
In a study examining the effects on human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Synthesis : The thiazole and pyrimidine rings may interact with nucleic acids, disrupting replication processes in pathogens.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole and pyrimidine rings can significantly alter biological activity. For example, the introduction of electron-donating groups has been associated with enhanced antimicrobial efficacy .
Table 2: Structure-Activity Relationships
| Modification | Biological Activity Change |
|---|---|
| Electron-donating group added | Increased antimicrobial activity |
| Halogen substitution | Enhanced cytotoxic properties |
| Alkyl group variation | Altered solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
